2-chloro-6-(methylsulfonyl)Quinoxaline

Nucleophilic aromatic substitution Regioselectivity Quinoxaline functionalization

2-Chloro-6-(methylsulfonyl)quinoxaline (CAS 55686-99-2, molecular formula C₉H₇ClN₂O₂S) is a heterocyclic building block belonging to the quinoxaline family, which features a fused benzene-pyrazine ring system. It is specifically substituted with a chlorine atom at the C-2 position and a methylsulfonyl group at the C-6 position of the quinoxaline core.

Molecular Formula C9H7ClN2O2S
Molecular Weight 242.68 g/mol
Cat. No. B12974501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-(methylsulfonyl)Quinoxaline
Molecular FormulaC9H7ClN2O2S
Molecular Weight242.68 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=NC=C(N=C2C=C1)Cl
InChIInChI=1S/C9H7ClN2O2S/c1-15(13,14)6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3
InChIKeyWBDKOFOSTIEJER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-(methylsulfonyl)quinoxaline: Chemical Identity, Scaffold Classification, and Procurement Positioning


2-Chloro-6-(methylsulfonyl)quinoxaline (CAS 55686-99-2, molecular formula C₉H₇ClN₂O₂S) is a heterocyclic building block belonging to the quinoxaline family, which features a fused benzene-pyrazine ring system. It is specifically substituted with a chlorine atom at the C-2 position and a methylsulfonyl group at the C-6 position of the quinoxaline core . This electron-deficient heterocyclic scaffold is widely recognized in medicinal chemistry for its diverse pharmacological profile, serving as a privileged template in kinase inhibitor design and antiparasitic drug discovery programs [1]. Unlike many in-class compounds that concentrate substitutions at the C-2 and C-3 positions, the C-2 chloro / C-6 methylsulfonyl pattern establishes a regiochemically distinct vector set that is directly relevant to scientific selection when designing focused libraries or optimizing structure-activity relationships.

Why Generic Quinoxaline Substitution Fails: Regiochemistry-Driven Selectivity Constraints for 2-Chloro-6-(methylsulfonyl)quinoxaline


Quinoxaline derivatives bearing halogen or sulfonyl substituents at the C-2 or C-3 positions cannot be regarded as interchangeable procurement equivalents. The specific C-2 chloro / C-6 methylsulfonyl substitution pattern dictates a distinct reactivity hierarchy: the C-2 chlorine undergoes nucleophilic aromatic substitution (SNAr) preferentially, while the C-6 methylsulfonyl group exerts a through-conjugation electronic effect that modulates the ring's electrophilic character and hydrogen-bonding capacity . Regioisomeric compounds such as 2-chloro-3-methylsulfonyl-quinoxaline or 3-chloro-7-methoxy-2-(methylsulfonyl)quinoxaline exhibit divergent biological activity profiles, with the latter demonstrating potent antitrypanosomal activity (IC₅₀ < 5.0 µM against Leishmania donovani amastigotes) that cannot be assumed for the C-6 substituted variant [1][2]. Furthermore, quinazoline-based analogs (e.g., 4-chloro-6-(methylsulfonyl)quinazoline) share the same molecular formula but possess a different heterocyclic core with altered kinase selectivity fingerprints, making scaffold-level substitution inappropriate for target-focused screening campaigns. Each substitution pattern must therefore be evaluated independently on its quantitative merits.

Quantitative Differentiation Evidence: 2-Chloro-6-(methylsulfonyl)quinoxaline vs. Closest Analogs


Regiochemical Reactivity Hierarchy: C-2 Chlorine SNAr Preference Over Methylsulfonyl Displacement

The C-2 chlorine atom in 2-chloro-6-(methylsulfonyl)quinoxaline serves as the primary leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the C-6 methylsulfonyl group remains intact under standard substitution conditions. By contrast, 2-(methylsulfonyl)quinoxaline analogs lacking the C-2 chlorine require displacement of the SO₂Me group itself, which is a chemically distinct pathway mediated by strong nucleophiles such as ethyl cyanoacetate in the presence of a strong base . This differential reactivity enables sequential, site-selective functionalization strategies that are not accessible with 2,3-disubstituted regioisomers, where the reactivity of the two positions may compete [1].

Nucleophilic aromatic substitution Regioselectivity Quinoxaline functionalization

Kinase Profiling Selectivity: Sub-Micromolar NEK2 Inhibition with >700-Fold Selectivity Over CHK1/CHK2

BindingDB data for the specific compound 2-chloro-6-(methylsulfonyl)quinoxaline reveals a kinase inhibition profile characterized by sub-micromolar potency against NEK2 (IC₅₀ = 140 nM) and substantially weaker activity against the functionally related mitotic checkpoint kinases CHK1 and CHK2 (IC₅₀ > 100,000 nM for both) [1]. The resulting selectivity window (>714-fold) is quantitatively distinct from that of C-3 substituted methylsulfonyl quinoxalines, which demonstrate antiparasitic activity against kinetoplastid targets rather than human kinase engagement [2]. This selectivity signature positions the C-6 methylsulfonyl regioisomer for mitotic kinase-focused chemical biology applications, whereas C-3 variants are more relevant to antiprotozoal screening.

Kinase inhibition NEK2 Selectivity profiling BindingDB

Scaffold Discrimination: Quinoxaline C-6 Methylsulfonyl vs. Quinazoline C-6 Methylsulfonyl in Kinase Template Design

Compounds sharing the identical C₉H₇ClN₂O₂S molecular formula but differing in the heterocyclic core—specifically 2-chloro-6-(methylsulfonyl)quinoxaline versus 4-chloro-6-(methylsulfonyl)quinazoline (CAS 1256955-37-9)—represent distinct kinase inhibitor templates. Quinazoline-based analogs bearing the 4-chloro-6-methylsulfonyl motif have been associated with CDK2/cyclin A2 inhibition and apoptosis induction in HepG-2 hepatocellular carcinoma cells , whereas the quinoxaline counterpart's available data points toward NEK2 and RSK2 kinase engagement (RSK2 IC₅₀ = 6,030 nM) [1]. The one-atom shift in nitrogen position (quinoxaline 1,4-diazine vs. quinazoline 1,3-diazine) fundamentally alters the hinge-binding hydrogen bond geometry, producing non-overlapping kinase selectivity profiles that must be evaluated separately in screening campaigns.

Scaffold hopping Quinoxaline vs. quinazoline Kinase inhibitor design

Synthetic Accessibility Advantage: Single-Step vs. Multi-Step Routes to 6-Methylsulfonyl Quinoxaline Derivatives

The synthesis of 2-chloro-6-(methylsulfonyl)quinoxaline can theoretically proceed via condensation of 4-(methylsulfonyl)-1,2-phenylenediamine with a chlorinated dicarbonyl equivalent . This convergent two-component assembly contrasts with the multi-step sequences required for 2,3-diaryl quinoxaline analogs bearing methylsulfonyl pharmacophores, which necessitate sequential Suzuki coupling steps after heterocycle formation to install aryl groups at both C-2 and C-3 positions [1]. The reduced synthetic burden (fewer steps, fewer purification nodes) translates directly to higher throughput in parallel library synthesis and lower cost per compound in procurement contexts.

Synthetic chemistry One-pot synthesis Quinoxaline building blocks

Procurement-Aligned Application Scenarios for 2-Chloro-6-(methylsulfonyl)quinoxaline


Mitotic Kinase Chemical Probe Development (NEK2-Focused Programs)

The sub-micromolar NEK2 inhibition (IC₅₀ = 140 nM) combined with >700-fold selectivity over the functionally proximal CHK1 and CHK2 checkpoint kinases makes this scaffold a viable starting point for developing selective NEK2 chemical probes. The C-2 chlorine provides a tractable vector for parallel SNAr derivatization to explore the NEK2 ATP-binding pocket, while the C-6 methylsulfonyl group can serve as a solubility-enhancing handle or hydrogen bond acceptor. This selectivity profile is directly evidenced by BindingDB kinase profiling data [1].

Regioselective Library Synthesis via Sequential Derivatization

Medicinal chemistry groups requiring differentiated substitution at the C-2 and C-6 positions can exploit the orthogonal reactivity of this scaffold: the C-2 chlorine is preferentially displaced under SNAr conditions while the C-6 methylsulfonyl remains intact, enabling sequential functionalization without protecting group interconversions [1]. This contrasts with 2,3-disubstituted regioisomers where both positions may compete for nucleophilic attack, leading to regioisomeric mixtures that complicate purification [2].

Antiparasitic SAR Expansion: Discriminating C-6 vs. C-3 Methylsulfonyl Contributions

Published data demonstrate that C-3 methylsulfoxyl/methylsulfonyl quinoxaline derivatives achieve IC₅₀ values <5.0 µM against L. donovani amastigotes, comparable to miltefosine (IC₅₀ = 5.0 µM) [1]. The C-6 methylsulfonyl regioisomer can serve as a matched molecular pair comparator to systematically quantify the contribution of sulfonyl group position to antiparasitic potency and selectivity index, enabling rational optimization of the substitution pattern for Chagas disease and leishmaniasis drug discovery programs.

Scaffold-Hopping Reference Standard for Quinoxaline vs. Quinazoline Target Engagement

For kinase drug discovery teams evaluating scaffold-hopping strategies, 2-chloro-6-(methylsulfonyl)quinoxaline provides a defined reference point against its quinazoline isomer. The quinoxaline core shows preferential engagement of mitotic kinases (NEK2, RSK2), whereas the quinazoline isostere biases toward cell cycle CDK inhibition [1][2]. Procuring both scaffolds enables systematic kinase selectivity profiling to identify the optimal heterocyclic core before committing to lead optimization resources.

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